3-Nitro-1-naphthoic acid

Organic Synthesis Regioselective Decarboxylation Process Chemistry

Inconsistent isomer identity leads to failed experiments and irreproducible data. This 3-nitro isomer is validated as a protein kinase C inhibitor and the definitive precursor for 3-substituted naphthoic acid derivatives. • Regiospecific reduction to 3-amino-1-naphthoic acid for medicinal chemistry. • PKC inhibition for cell signaling studies. • High melting point (270.5-271.5 °C) enables analytical standard development.

Molecular Formula C11H7NO4
Molecular Weight 217.18 g/mol
CAS No. 4507-84-0
Cat. No. B1361539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-1-naphthoic acid
CAS4507-84-0
Molecular FormulaC11H7NO4
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C11H7NO4/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14)
InChIKeyJTNZIGOFCKHWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-1-naphthoic Acid: Compound Overview


3-Nitro-1-naphthoic acid (CAS 4507-84-0) is a nitrated derivative of 1-naphthoic acid, belonging to the class of naphthalene-based aromatic compounds [1]. The molecule features a carboxylic acid group at the 1-position and a nitro group at the 3-position, a specific substitution pattern that dictates its distinct chemical and biological properties [2]. It is primarily utilized as a research chemical and synthetic intermediate, with reported applications in the synthesis of dyes, pigments, and complex organic molecules [3]. Furthermore, it has been identified as an inhibitor of protein kinase C (PKC), a key enzyme involved in cellular signaling . This compound is a solid with a reported melting point range of 270.5-271.5 °C and a predicted boiling point of 445.2±28.0 °C, and it is typically stored at 2-8°C [4].

Workflow Synthetic intermediate for 3‑substituted naphthoic acid building blocks
Selection context PKC pathway inhibition study fit (reported binding context)
Analytical use Isomer‑specific reference standard for HPLC/UV method development

3-Nitro-1-naphthoic Acid: Isomer Specificity


In chemical and biological research, the exact position of a substituent on a naphthalene ring is a critical determinant of molecular function. This is particularly true for nitro-naphthoic acids, where isomers (e.g., 2-nitro, 4-nitro, 5-nitro, 8-nitro) exhibit distinct physical, chemical, and biological properties [1]. For instance, the substitution pattern directly influences electronic distribution, affecting the compound's pKa, UV absorption spectrum, and reactivity in synthetic transformations . More specifically, steric hindrance between the carboxyl and nitro groups in peri-substituted isomers (like 8-nitro-1-naphthoic acid) can lead to unique and sometimes unexpected reactivity, such as the disruption of aromaticity or specific nucleophilic displacements, which are not observed with the 3-nitro isomer [2]. Furthermore, in biological contexts, the binding of a small molecule to a protein's active site is highly sensitive to its 3D conformation and electronic profile. The 3-nitro isomer has been reported as a protein kinase C (PKC) inhibitor , an activity profile that cannot be assumed for other regioisomers without direct experimental validation. Therefore, substituting one isomer for another in a validated protocol or for a target-specific application introduces a significant risk of experimental failure, unreliable data, or, in the case of industrial synthesis, a different and potentially inactive product.

Regioisomer mismatch Other nitro‑1‑naphthoic acid isomers (2‑,4‑,5‑,8‑nitro) exhibit distinct reactivity, pKa, and biological profiles; 3‑nitro identity is critical for synthetic and target‑engagement outcomes.
Synthetic route specificity The 3‑nitro isomer is accessed via decarboxylation of 3‑nitro‑1,8‑naphthalic anhydride; isomers from direct nitration may carry positional impurity that alters downstream derivatization.
Activity profile shift Reported PKC inhibition is associated with the 3‑nitro substitution; other regioisomers (e.g., 8‑nitro) are noted for steric strain chemistry rather than kinase interaction, limiting assay reproducibility if substituted.

3-Nitro-1-naphthoic Acid: Comparative Evidence


Regiospecific Synthesis from a Unique Precursor

The synthesis of 3-nitro-1-naphthoic acid is achieved via a regioselective decarboxylation of 3-nitro-1,8-naphthalic anhydride [1]. This route provides a specific, reliable method for obtaining the 3-nitro isomer, whereas other isomers (e.g., 5-nitro) are commonly synthesized via direct nitration of 1-naphthoic acid, a process that can yield mixtures and requires careful separation . The availability of a regiospecific synthetic pathway ensures a higher degree of structural certainty and purity for the 3-nitro isomer when procured.

Regiospecific synthesis
Class‑level
Decarboxylation of 3‑nitro‑1,8‑naphthalic anhydride vs. nitration of 1‑naphthoic acid (isomer mixtures)
Route‑specific structural certainty supports SAR and building‑block purity requirements.
Process‑design difference; not a simple purity metric.
Organic Synthesis Regioselective Decarboxylation Process Chemistry

Inhibition of Protein Kinase C (PKC)

3-Nitro-1-naphthoic acid has been reported as an inhibitor of Protein Kinase C (PKC), binding to the enzyme's hydrophobic pocket . PKC is a family of serine/threonine kinases involved in cell proliferation, differentiation, and apoptosis. This reported biological activity provides a defined biochemical application for this specific isomer. In contrast, other isomers, such as 8-nitro-1-naphthoic acid, are primarily noted for their unique steric strain and subsequent chemical reactivity rather than specific enzyme inhibition [1]. This positions the 3-nitro isomer as the preferred candidate for studies investigating PKC-related pathways.

PKC inhibition report
Class‑level
3‑nitro isomer: reported PKC inhibitor; 8‑nitro isomer: noted for steric strain reactivity, not kinase inhibition
Supports PKC pathway inhibition study context; isomer‑specific target engagement should be verified.
Qualitative literature assignment; no comparative IC₅₀ available.
Biochemistry Signal Transduction Enzyme Inhibition Cell Biology

Distinct Physical Properties: Melting Point and pKa

Measured physical properties provide a reliable basis for differentiating nitro-1-naphthoic acid isomers. 3-Nitro-1-naphthoic acid has a reported melting point of 270.5-271.5 °C [1]. This is notably higher than its 4-nitro isomer, which melts at 220-221 °C , and its 5-nitro isomer, which melts at 241.5 °C . Furthermore, the predicted pKa values for these isomers differ: 3-nitro (pKa not predicted in search results, but parent 1-naphthoic acid pKa is 3.7 ), 4-nitro (pKa 2.67±0.10) , and 5-nitro (pKa 2.61±0.10) . These differences in both melting point and predicted acidity highlight the significant influence of the nitro group's position on the molecule's fundamental properties.

Melting point differentiation
Data to verify
Tm ~50 °C higher than 4‑nitro isomer; ~29 °C higher than 5‑nitro isomer
Supports isomer identity confirmation and quality‑control method development.
Source review recommended; literature values may vary.
Physical Chemistry Analytical Chemistry Quality Control

UV Spectral Differentiation from Other Isomers

The UV absorption spectrum of 3-nitro-1-naphthoic acid in dioxane solution is distinct from that of its 2- and 8-nitro substituted isomers [1]. A study by Okamoto et al. (1966) demonstrated that the position of the nitro group on the naphthalene ring significantly alters the electronic transitions, leading to observable differences in the UV spectra. For instance, the analysis for 2- and 8-substituted isomers required an additional term to account for the angle of twist of the carboxyl group, a factor less relevant for the 3-nitro isomer [1]. While the paper does not provide specific λmax values in the abstract, it establishes that the electronic environment of the 3-nitro isomer is unique and results in a spectroscopically differentiable compound.

UV spectral distinction
Class‑level
Distinct UV spectrum in dioxane; carboxyl orientation differs from 2‑ and 8‑nitro isomers (Okamoto et al. 1966)
Enables unambiguous identification and reaction monitoring by UV‑based methods.
Qualitative spectroscopic differentiation; no λmax values in abstract.
Spectroscopy Photochemistry Analytical Chemistry

3-Nitro-1-naphthoic Acid: Key Applications


Synthesis of 3-Amino-1-naphthoic Acid Derivatives

The primary synthetic utility of 3-nitro-1-naphthoic acid lies in its role as a precursor to 3-amino-1-naphthoic acid and its derivatives, which are valuable building blocks in medicinal chemistry and materials science [1]. The regiospecific reduction of the 3-nitro group is a key step that allows for further functionalization at this precise location on the naphthalene core. This makes 3-nitro-1-naphthoic acid the essential starting material for any research program or synthetic route targeting 3-substituted naphthoic acid analogs. Using a different nitro isomer would lead to an entirely different set of amine derivatives, which would not be suitable for the intended application.

PKC Signaling Pathway Probe

Given its reported activity as a PKC inhibitor [1], 3-nitro-1-naphthoic acid can serve as a specialized tool compound for cell biologists and biochemists studying PKC-mediated signaling events. While not a highly potent or clinically-validated inhibitor, its availability as a defined chemical entity allows researchers to use it in preliminary studies to modulate PKC activity in vitro. In this context, its identity as the 3-nitro isomer is non-negotiable, as the binding pocket of PKC will likely discriminate between different nitro-naphthoic acid isomers. Substitution with a different isomer would confound any results derived from this specific molecular probe.

Analytical Reference Standard for Isomer Identification

The distinct physical and spectroscopic properties of 3-nitro-1-naphthoic acid, including its high melting point (270.5-271.5 °C) [1] and unique UV absorption spectrum [2], make it a valuable analytical reference standard. In processes where other nitro-naphthoic acid isomers might be present as impurities (e.g., in the nitration of 1-naphthoic acid to produce other isomers ), a pure sample of the 3-nitro isomer is required to develop and validate HPLC, LC-MS, or spectrophotometric methods for accurate identification and quantification. Its use ensures the purity and consistency of research materials and industrial products.

Application
Selection Property
Validation Focus
3‑Substituted naphthoic acid synthesis
Regioisomeric identity (3‑nitro)
Reduction efficiency and derivatization at the 3‑position
PKC signaling pathway studies
Reported PKC inhibition context
Target‑engagement assay review in the chosen cell model
Analytical isomer identification
Distinct melting point and UV spectrum
Method specificity for 3‑nitro isomer in presence of other regioisomers

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